benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
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Overview
Description
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is a complex organic compound with the molecular formula C20H27N3O3. It is known for its unique structure, which includes a pyrazole ring substituted with a tert-butyl group and a trans-3-hydroxycyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of tert-butyl hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a cyclopentanone derivative to introduce the trans-3-hydroxycyclopentyl group. Finally, the resulting compound is treated with benzyl chloroformate to form the carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
- Benzyl N-[2-tert-butyl-5-[(1S,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Uniqueness
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMHSGRYJJSDE-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC(=N1)[C@@H]2CC[C@H](C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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